molecular formula C15H11IO3 B1292263 3-Acetoxy-2'-iodobenzophenone CAS No. 890099-63-5

3-Acetoxy-2'-iodobenzophenone

Cat. No. B1292263
CAS RN: 890099-63-5
M. Wt: 366.15 g/mol
InChI Key: MYZFCLFOAVAZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Acetoxy-2'-iodobenzophenone often involves the use of hypervalent iodine reagents. For instance, (diacetoxy)iodobenzene (PIDA) is used for the oxidative C-H amination of imidazopyridines, suggesting that similar reagents might be applicable for synthesizing 3-Acetoxy-2'-iodobenzophenone derivatives . Additionally, the use of iodobenzene catalysis in the presence of m-chloroperbenzoic acid for the alpha-acetoxylation of ketones indicates a potential pathway for introducing acetoxy groups onto an iodobenzene ring .

Molecular Structure Analysis

While the molecular structure of 3-Acetoxy-2'-iodobenzophenone is not directly analyzed in the papers, the structural analysis of related compounds can provide insights. For example, the synthesis of 3-hydroxy-2-acetylbenzo[b]thiophene imines and their structural analysis through UV, IR, and NMR spectroscopy can offer a comparison for the expected spectroscopic properties of 3-Acetoxy-2'-iodobenzophenone .

Chemical Reactions Analysis

The papers describe various chemical reactions involving iodobenzene derivatives and acetoxy groups. The oxidative C-H amination using PIDA , the dehydrogenation of tetrahydro-β-carbolines , and the selective synthesis of 2-aminobenzimidazoles all involve iodine(III) compounds, which could be relevant to the reactivity of 3-Acetoxy-2'-iodobenzophenone. The iodobenzene-catalyzed alpha-acetoxylation of ketones is particularly relevant, as it suggests that 3-Acetoxy-2'-iodobenzophenone could potentially act as a catalyst or intermediate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Acetoxy-2'-iodobenzophenone can be inferred from related compounds. The synthesis of hyperbranched polyesters using 3,5-diacetoxybenzoic acid indicates that acetoxybenzoic acids can participate in polymerization reactions, which may also be true for 3-Acetoxy-2'-iodobenzophenone. The solubility and molecular weight distribution of the resulting polymers provide a basis for predicting the behavior of 3-Acetoxy-2'-iodobenzophenone in similar conditions.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

"3-Acetoxy-2'-iodobenzophenone" can be inferred to have significant applications in organic synthesis, particularly in reactions involving hypervalent iodine compounds. These compounds are known for their versatility in promoting a wide range of transformations, including oxidations, acetoxylation, and arylation processes. For instance, studies on similar compounds have demonstrated their utility in the α-acetoxylation of ketones, a reaction that is crucial for introducing acetoxy groups in a regioselective manner (Ochiai et al., 2005; Ochiai, 2007). This highlights the potential of "3-Acetoxy-2'-iodobenzophenone" in facilitating similar transformations.

Photocatalytic and Photochemical Applications

Compounds related to "3-Acetoxy-2'-iodobenzophenone" have been studied for their photochemical properties. For example, the photocatalytic activities of benzophenone derivatives under UV light have been explored for environmental applications, such as the degradation of pollutants in water (Plíštil et al., 2006). This suggests that "3-Acetoxy-2'-iodobenzophenone" could be useful in studies focused on the development of novel photocatalysts or photo-initiators.

Environmental Impact Studies

While the focus was on excluding drug-related information, it's worth noting that similar compounds, particularly benzophenone derivatives, have been extensively studied for their environmental impact, particularly as UV filters. These studies have explored their persistence and toxicity in aquatic environments, as well as their potential endocrine-disrupting effects (Ghazipura et al., 2017). While these studies are not directly related to "3-Acetoxy-2'-iodobenzophenone," they underscore the importance of considering the environmental and health implications of chemical compounds.

Safety And Hazards

Specific safety data sheets for 3-Acetoxy-2’-iodobenzophenone are available for reference .

properties

IUPAC Name

[3-(2-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZFCLFOAVAZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641635
Record name 3-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2'-iodobenzophenone

CAS RN

890099-63-5
Record name 3-(2-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.